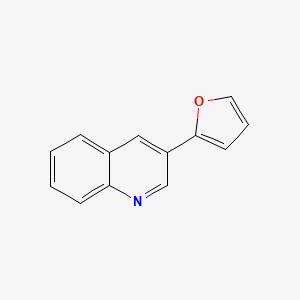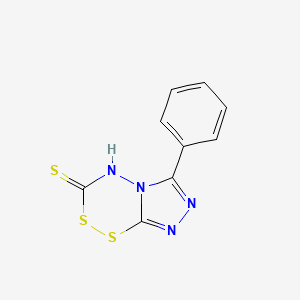
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is a heterocyclic compound that features a unique structure combining triazole and dithiadiazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with sulfur-containing reagents to form the dithiadiazine ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve one-pot synthesis techniques that minimize the need for purification steps and reduce production costs . The use of automated reactors and continuous flow systems can further enhance the efficiency of industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while reduction can yield thiol derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against certain bacterial strains and cancer cell lines .
Industry
In the industrial sector, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects . The compound’s structure allows it to form strong hydrogen bonds and dipole interactions with biological receptors, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A widely studied compound with applications in pharmaceuticals and agrochemicals.
Dithiadiazine: Known for its antimicrobial properties and use in materials science.
Uniqueness
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- stands out due to its combined triazole and dithiadiazine rings, which confer unique chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
127399-31-9 |
|---|---|
Molekularformel |
C9H6N4S3 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
6-phenyl-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazine-3-thione |
InChI |
InChI=1S/C9H6N4S3/c14-9-12-13-7(6-4-2-1-3-5-6)10-11-8(13)15-16-9/h1-5H,(H,12,14) |
InChI-Schlüssel |
LVRKBHTUZRIFCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(=S)SS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
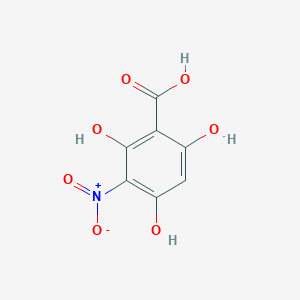
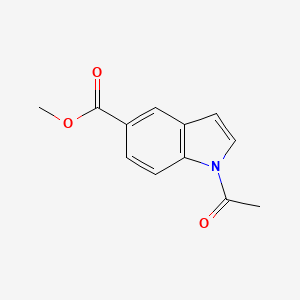
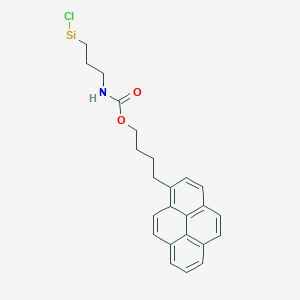
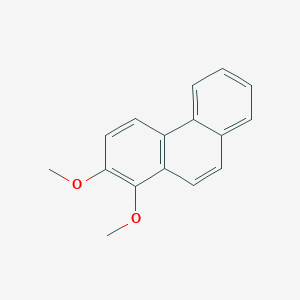
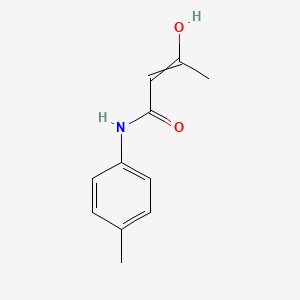

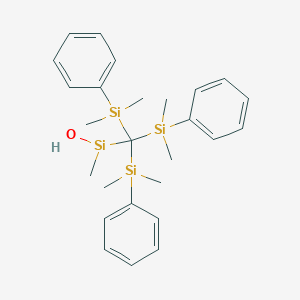
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
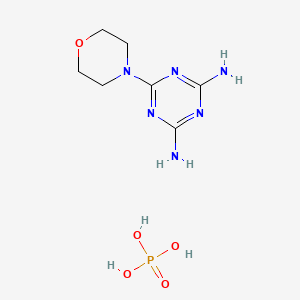
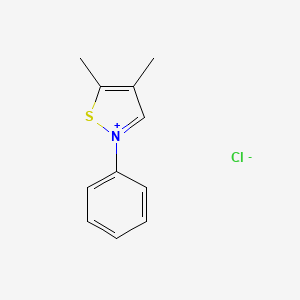
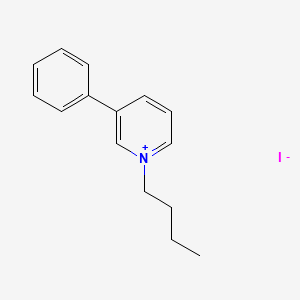
![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
